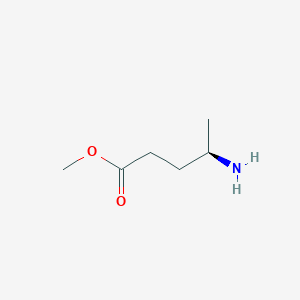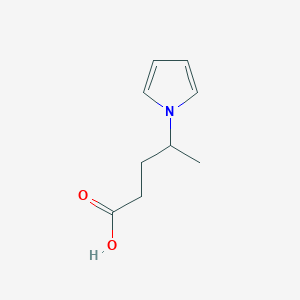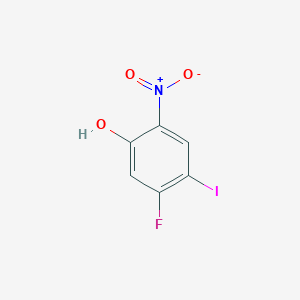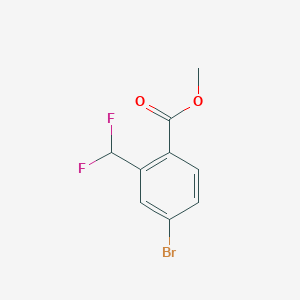![molecular formula C25H18ClF2N3O5 B15200105 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analog. This compound is characterized by the presence of halogen atoms (chlorine and fluorine) and a benzoyl-protected arabinofuranosyl sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction proceeds with high stereoselectivity to yield the desired beta-D-anomer . The reaction conditions often include the use of a suitable base and solvent to facilitate the glycosylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) in the compound can participate in nucleophilic substitution reactions.
Deprotection Reactions: The benzoyl groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Bases: Common bases used in glycosylation reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Solvents: Typical solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and anticancer properties.
Biology: The compound can be used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Industry: It may have applications in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
作用機序
The mechanism of action of 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of halogen atoms enhances its binding affinity to target enzymes and nucleic acids, potentially leading to the inhibition of viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinonucleosides: These compounds share the fluorinated arabinofuranosyl sugar moiety and are known for their enhanced stability and binding affinity.
Halogenated 7-deazapurine Nucleosides: These compounds have similar halogen substitutions and are used in similar research applications.
Uniqueness
4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific combination of halogen atoms and benzoyl-protected sugar moiety, which confer distinct chemical properties and potential biological activities.
特性
分子式 |
C25H18ClF2N3O5 |
|---|---|
分子量 |
513.9 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClF2N3O5/c26-21-18-16(27)11-31(22(18)30-13-29-21)23-19(28)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1 |
InChIキー |
ZORLGXRNIODWEQ-RKCFAAOBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)F)F)OC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)F)F)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


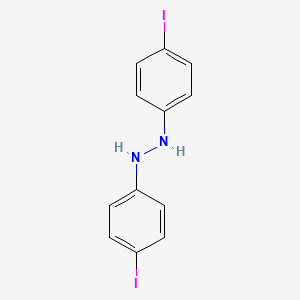
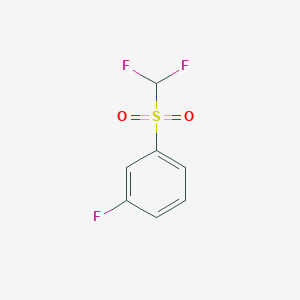
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
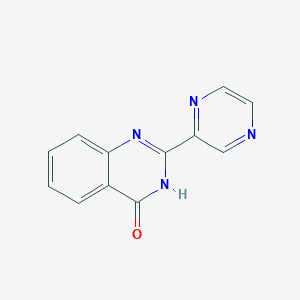
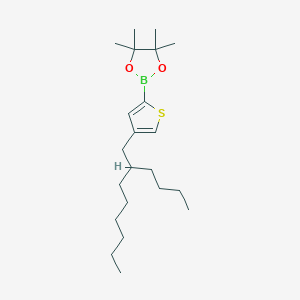
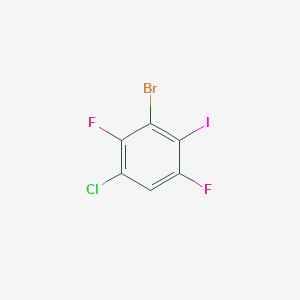
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
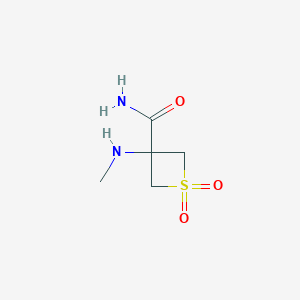
amino]benzoic acid](/img/structure/B15200078.png)
